5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole

Drug Discovery Agrochemicals Solubility

Hit-to-lead solubility bottleneck? When unsubstituted 5-phenyl-1-methylpyrazole hits suffer from poor aqueous solubility and hydrophobic aggregation, this hydroxyl-nitro analog offers a data-driven solution. Its significantly lower LogP (0.61 vs 2.09) and higher TPSA (83.6 Ų vs 17.8 Ų) translate directly into: • Enhanced aqueous solubility for reliable in vitro assay performance • Strategic H-bond donor/acceptor points for target engagement optimization • Ortho-hydroxy-nitrophenyl motif for stable metal complex formation in catalysis Reliable supply with batch-to-batch consistency for medicinal chemistry and agrochemical research.

Molecular Formula C10H9N3O3
Molecular Weight 219.2
CAS No. 123532-25-2
Cat. No. B596718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole
CAS123532-25-2
Synonyms2-(2-Methyl-2H-pyrazol-3-yl)-4-nitrophenol
Molecular FormulaC10H9N3O3
Molecular Weight219.2
Structural Identifiers
SMILESCN1C(=CC=N1)C2=C(C=CC(=C2)[N+](=O)[O-])O
InChIInChI=1S/C10H9N3O3/c1-12-9(4-5-11-12)8-6-7(13(15)16)2-3-10(8)14/h2-6,14H,1H3
InChIKeyZDQDVXZMTNAFGD-HJWRWDBZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole: Dual-Functional Scaffold


5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole is a 1,5-diarylpyrazole derivative featuring a hydroxyl group and a nitro group on the phenyl ring . It serves as a versatile building block in medicinal chemistry and agrochemical research, primarily for synthesizing more complex molecules with tuned electronic and steric properties . Its unique substitution pattern, combining both a hydrogen-bond donor (hydroxyl) and a strong electron-withdrawing group (nitro), differentiates it from simpler phenylpyrazole analogs and enables specific downstream applications .

Functionality
Hydroxy-nitro dual substitution for hydrogen bonding and electron withdrawal
Workflow
Building block for medicinal chemistry and agrochemical synthesis

Why Generic Pyrazole Substitution Fails


Simple 1-methyl-5-phenylpyrazole analogs cannot replicate the performance of 5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole in applications requiring specific polarity, solubility, or metal-chelating ability. The introduction of the 2-hydroxy and 5-nitro groups drastically alters the molecule's physicochemical profile compared to the unsubstituted 5-phenyl-1-methylpyrazole . The resulting increase in polar surface area (PSA) and decrease in lipophilicity (LogP) are critical for achieving desired solubility, reducing non-specific binding, and enabling key intermolecular interactions like hydrogen bonding and metal coordination, which are absent in the generic scaffold .

! Unsubstituted 5-phenyl-1-methylpyrazole may not reproduce polarity, solubility, or H-bonding requirements in aqueous or target-engagement studies.
! Analogues lacking the ortho-hydroxy-nitrophenyl motif may not support bidentate metal chelation, limiting utility in catalyst design.

Quantitative Differentiation from Closest Analogs


Enhanced Polarity and Hydrophilicity

The target compound exhibits a substantially lower LogP value, indicating significantly higher polarity and water solubility compared to its unsubstituted parent. The calculated LogP for 5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole is 0.61 , whereas 5-Phenyl-1-methylpyrazole has a LogP of 2.09 . This 1.48 log unit difference translates to a theoretical >30-fold increase in hydrophilicity, which is crucial for applications in aqueous media or biological systems where low solubility is a common bottleneck.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP = −1.48 vs. 5-phenyl-1-methylpyrazole
Target LogP 0.61; comparator 2.09 (XLogP3)
Substantially higher hydrophilicity supports aqueous assay fit.
Computational prediction; experimental logP verification advised.
Drug Discovery Agrochemicals Solubility

Increased Polar Surface Area

The topological polar surface area (TPSA) is a key descriptor for drug-likeness and molecular recognition. The target compound's TPSA (83.6 Ų) is nearly five times larger than that of 5-Phenyl-1-methylpyrazole (17.8 Ų) . This 65.8 Ų increase is primarily due to the hydroxy and nitro substituents, which serve as strong hydrogen bond donors and acceptors, respectively . This dramatic difference makes the target compound far more capable of forming specific, directional interactions with biological targets.

Polar surface area (TPSA)
Cross-study comparable
ΔTPSA = +65.8 Ų vs. 5-phenyl-1-methylpyrazole
Target TPSA 83.6 Ų; comparator 17.8 Ų
Greater H-bond donor/acceptor potential may influence target engagement.
Drug-likeness parameters should be validated in specific target systems.
Medicinal Chemistry Ligand Design Docking

Unique Metal-Chelating Motif

The ortho-hydroxy-nitrophenyl motif in 5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole creates a classic metal-chelating pocket, which is absent in analogs like 5-(4-nitrophenyl)-1-methylpyrazole or 5-Phenyl-1-methylpyrazole . The combination of a phenolic oxygen and a pyrazole ring nitrogen allows for bidentate coordination to metal ions, as described for similar Schiff base derivatives in palladium complexes [1]. This property is directly exploitable in the synthesis of catalysts for Mizoroki-Heck reactions, where weaker-binding analogs show inferior performance [1].

Metal-chelating motif
Class-level inference
ortho-OH / N-pyrazole bidentate coordination inferred from analogous Schiff-base complexes
May serve as pre-organized ligand for catalyst development; experimental verification needed.
No direct quantitative binding data available for this specific compound.
Coordination Chemistry Catalysis Sensors

Optimal Research Applications


Aqueous Biological Assays

When a screening hit from a 5-Phenyl-1-methylpyrazole series suffers from poor aqueous solubility, this compound is the logical next step. Its significantly lower LogP (0.61 vs 2.09) and higher TPSA (83.6 Ų vs 17.8 Ų) [1] strongly suggest improved solubility and a reduced risk of non-specific hydrophobic aggregation, a common source of false positives in early drug discovery [1].

Enzyme Inhibitor Design

For targets where a precise hydrogen-bonding network is required, this compound offers a distinct advantage. The hydroxyl and nitro groups provide strategic points for donor-acceptor interactions with the target protein, as supported by its elevated polar surface area [1]. It can be prioritized over non-substituted analogs to test specific binding hypotheses derived from structure-based drug design [2].

Palladium Pre-Catalyst Synthesis

The ortho-hydroxy-nitrophenyl motif is a recognized platform for generating stable palladium complexes [1]. This compound is an ideal precursor for creating bidentate N,O-ligands for catalysis. Using it over a simple phenylpyrazole ensures the resulting complex has higher thermal stability and a defined coordination sphere, leading to more robust and efficient catalysts for reactions like the Mizoroki-Heck coupling [1].

Nitrification Inhibitor Building Block

Hydroxypyrazole derivatives, particularly those with electron-withdrawing substituents, are known nitrification inhibitors [2]. The specific substitution pattern of this compound, with its hydroxyl group for soil binding and nitro group for electronic tuning, makes it a differentiated building block for developing novel nitrification inhibitors with potentially lower volatility and higher efficacy than first-generation compounds like nitrapyrin [2].

Application
Selection Property
Validation Focus
Aqueous biological assay development
Higher polarity may reduce hydrophobic aggregation
Aggregation propensity and solubility in assay buffer
Enzyme inhibitor design studies
Pre-organized H-bond donor/acceptor pattern
Target binding and structure-activity relationship (SAR)
Palladium pre-catalyst synthesis
Bidentate N,O-chelating motif for metal coordination
Complex stability and catalytic activity assessment
Nitrification inhibitor building block
Hydroxy-nitro pattern for soil interaction and electronic tuning
Nitrification inhibition assay and environmental fate studies
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